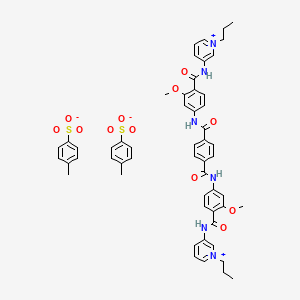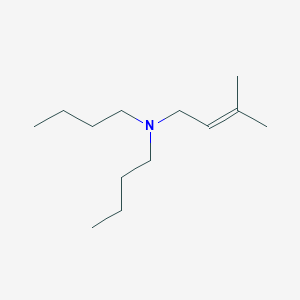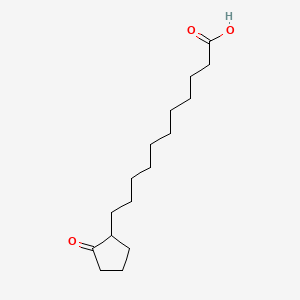
2-Oxocyclopentaneundecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxocyclopentaneundecanoic acid is an organic compound with the molecular formula C16H28O3 It is characterized by a cyclopentane ring fused to an undecanoic acid chain with a ketone functional group at the second position of the cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxocyclopentaneundecanoic acid typically involves the cyclization of a suitable precursor. One common method is the intramolecular aldol condensation of a long-chain keto acid. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods
Industrial production of this compound may involve the use of more efficient catalytic processes to increase yield and reduce production costs. Catalysts such as palladium or platinum on carbon can be used to facilitate the cyclization reaction. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.
化学反应分析
Types of Reactions
2-Oxocyclopentaneundecanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydrogen atoms on the cyclopentane ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of this compound.
Reduction: Formation of 2-hydroxycyclopentaneundecanoic acid.
Substitution: Formation of halogenated derivatives of this compound.
科学研究应用
2-Oxocyclopentaneundecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-Oxocyclopentaneundecanoic acid involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.
相似化合物的比较
2-Oxocyclopentaneundecanoic acid can be compared with similar compounds such as:
Cyclopentanone: Lacks the long undecanoic acid chain, making it less versatile in applications.
Undecanoic acid: Lacks the cyclopentane ring and ketone group, limiting its reactivity.
2-Oxocyclopentanone: Similar structure but lacks the long alkyl chain, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of a cyclopentane ring, a ketone group, and a long alkyl chain, providing a balance of reactivity and stability that is valuable in various applications.
属性
CAS 编号 |
13065-47-9 |
|---|---|
分子式 |
C16H28O3 |
分子量 |
268.39 g/mol |
IUPAC 名称 |
11-(2-oxocyclopentyl)undecanoic acid |
InChI |
InChI=1S/C16H28O3/c17-15-12-9-11-14(15)10-7-5-3-1-2-4-6-8-13-16(18)19/h14H,1-13H2,(H,18,19) |
InChI 键 |
YKOYAVNSEZZQLZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C(=O)C1)CCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


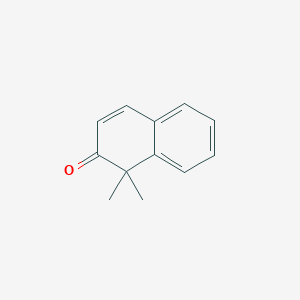
![N-[(E)-3-(benzenesulfonyl)propylideneamino]benzamide](/img/structure/B14712001.png)
![1,2-Propanediol, 3,3'-[oxybis[(2-hydroxy-3,1-propanediyl)oxy]]bis-](/img/structure/B14712011.png)
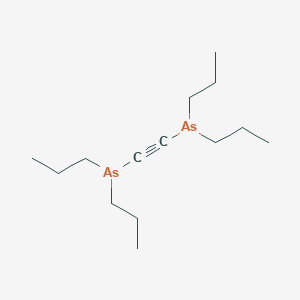
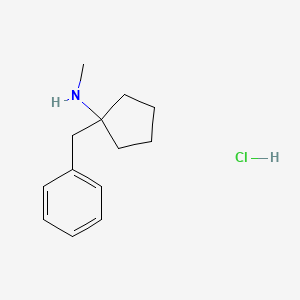
![[Cyano(phenyl)methyl] benzenesulfonate](/img/structure/B14712051.png)
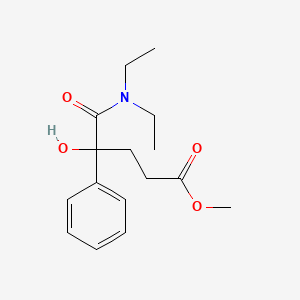
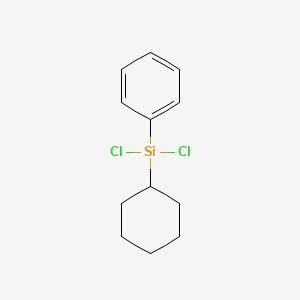
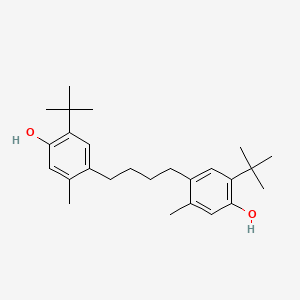
![Ethyl 4-[(E)-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}methylidene)amino]benzoate](/img/structure/B14712057.png)
